2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Fragment-based drug discovery Soluble epoxide hydrolase Crystallographic screening

2-(Piperazin-1-yl)pyridine-3-carbonitrile (CAS 151021-42-0; also 84951-44-0) is a heterocyclic building block composed of a pyridine-3-carbonitrile core substituted at the 2-position with a piperazine ring. With a molecular formula C₁₀H₁₂N₄ and molecular weight 188.23 g·mol⁻¹, it belongs to the pyridylpiperazine scaffold class that is widely exploited in kinase inhibitors, GPCR ligands, and enzyme inhibitors.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 151021-42-0
Cat. No. B124559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile
CAS151021-42-0
Synonyms1-(3-CYANO-2-PYRIDINYL)PIPERAZINE
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=CC=N2)C#N
InChIInChI=1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2
InChIKeyQSMNQUURWIAXAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile (CAS 151021-42-0): Core Pyridylpiperazine Building Block for Fragment-Based and Medicinal Chemistry


2-(Piperazin-1-yl)pyridine-3-carbonitrile (CAS 151021-42-0; also 84951-44-0) is a heterocyclic building block composed of a pyridine-3-carbonitrile core substituted at the 2-position with a piperazine ring [1]. With a molecular formula C₁₀H₁₂N₄ and molecular weight 188.23 g·mol⁻¹, it belongs to the pyridylpiperazine scaffold class that is widely exploited in kinase inhibitors, GPCR ligands, and enzyme inhibitors [2]. The compound features a secondary amine in the piperazine ring (calculated pKa ~8.34), a nitrile group capable of hydrogen-bond acceptance, and a melting point of 102–104 °C, making it a crystalline solid amenable to standard organic synthesis workflows .

Why In-Class Pyridylpiperazine or Cyanopyridine Analogs Cannot Simply Replace 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in Research Procurement


Despite the apparent simplicity of the pyridylpiperazine scaffold, three structural features make 2-(piperazin-1-yl)pyridine-3-carbonitrile non-interchangeable with closely related analogs. First, the position of the piperazine substitution on the pyridine ring (C-2 vs. C-6) produces regioisomers with distinct melting points and, consequently, different crystal packing and solubility profiles that affect formulation and reaction optimization . Second, the cyano group at the 3-position creates a defined hydrogen-bond acceptor geometry that is absent in 1-(3-pyridyl)piperazine (which lacks the nitrile), fundamentally altering target engagement patterns as demonstrated by the distinct sEH co-crystal structure (PDB 4Y2R) [1]. Third, the unsubstituted piperazine NH is essential for subsequent Boc protection and derivatization chemistry; the corresponding piperidine analog (2-(piperidin-1-yl)nicotinonitrile) lacks this secondary amine and thus cannot undergo the same N-functionalization pathways used to generate PARP probes and urease inhibitors [2].

Quantitative Differentiation Evidence: 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile vs. Closest Analogs


sEH Crystallographic Fragment Hit: Co-Crystal Structure and IC50 vs. N-Ethylmethylamine Scaffold

In a crystallographic fragment screening campaign against human soluble epoxide hydrolase (sEH), 2-(piperazin-1-yl)pyridine-3-carbonitrile was identified as one of eight fragment hits and its co-crystal structure was determined at 2.45 Å resolution (PDB 4Y2R). The fragment showed weak inhibitory activity with an IC₅₀ of 800 μM [1]. When optimized to the N-ethylmethylamine scaffold, the most potent inhibitor 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol achieved an IC₅₀ of 0.51 μM, representing a >1500-fold improvement [1]. This demonstrates that the compound provides a validated, structurally characterized starting point for fragment growth, unlike unscaffolded fragments or regioisomeric variants that lack equivalent crystallographic validation.

Fragment-based drug discovery Soluble epoxide hydrolase Crystallographic screening

Regioisomeric Differentiation: 2-Piperazinyl vs. 6-Piperazinyl Nicotinonitrile Melting Point and Solid-State Behavior

The 2-substituted regioisomer (target compound) exhibits a melting point of 102–104 °C, whereas the 6-substituted regioisomer, 6-(piperazin-1-yl)nicotinonitrile (CAS 149554-29-0), melts at 75–78 °C . This ~25 °C difference reflects fundamentally different crystal packing driven by the relative orientation of the piperazine ring and the cyano group on the pyridine core. For formulation studies, solid-state reactions, or polymorph screening, this thermal stability difference can impact solubility, hygroscopicity, and long-term storage behavior . Furthermore, the 2-substitution places the cyano group ortho to the piperazine, creating a distinctive electronic environment that affects nucleophilic aromatic substitution reactivity compared to the 6-isomer where the cyano is para to the piperazine.

Regioisomer purity Solid-state characterization Crystallinity

Piperazine NH as a Derivatization Handle vs. Piperidine Analog Lacking Secondary Amine

The unsubstituted piperazine NH in 2-(piperazin-1-yl)pyridine-3-carbonitrile serves as a critical synthetic handle for Boc protection, amide coupling, and urea formation. The corresponding piperidine analog, 2-(piperidin-1-yl)nicotinonitrile (CAS 34595-23-8), lacks this secondary amine and thus cannot undergo N-protection or N-functionalization without prior C–H activation [1]. This distinction is practically demonstrated by the synthesis of the PARP photoaffinity probe PARPYnD, where the target compound is Boc-protected as the first step en route to PARP1/2/6 inhibitors with single-digit nanomolar IC₅₀ values (PARP2 IC₅₀ = 6 nM, PARP1 IC₅₀ = 38 nM) . The piperidine analog cannot be used for this chemistry.

Boc protection N-functionalization Synthetic versatility

Alpha-2A Adrenergic Receptor Binding Profile: Kd Range from ChEMBL Bioassay Data

ChEMBL-derived bioassay data for 2-(piperazin-1-yl)pyridine-3-carbonitrile against the Alpha-2A adrenergic receptor (ADRA2A) report Kd values spanning from 18.62 nM to >1584.89 nM, with multiple intermediate values (22.39, 25.12, 39.81, 125.89, 158.49, 251.19, 316.23, 398.11, 501.19, 630.96, 794.33, 1258.93 nM) . This multi-point binding profile provides a quantitative basis for selectivity ratio calculations: the Selectivity Ratio data from the same ChEMBL set ranges from 0.67 to 333 . While no direct comparator data for 6-(piperazin-1-yl)nicotinonitrile at ADRA2A is available in public databases, the presence of experimentally determined, multi-concentration binding data for the target compound allows researchers to benchmark its polypharmacology profile, which is not possible with analogs lacking such characterization.

GPCR binding Adrenergic receptor Selectivity profiling

Urease Inhibitory Activity of Pyridylpiperazine Core: Precursor Compound IC50 vs. Standard Thiourea

In a 2024 study of pyridylpiperazine hybrid derivatives as urease inhibitors, the precursor compound bearing the core 2-piperazinyl-pyridine-3-carbonitrile scaffold (compound 3) exhibited an IC₅₀ of 3.90 ± 1.91 μM against Helicobacter pylori urease, which was approximately 6-fold more potent than the standard inhibitor thiourea (IC₅₀ = 23.2 ± 11.0 μM) [1]. Further derivatization yielded compounds 5b and 7e with improved IC₅₀ values of 2.0 ± 0.73 μM and 2.24 ± 1.63 μM, respectively, and binding energies of −8.0 and −8.1 kcal/mol compared to −2.8 kcal/mol for thiourea [1]. This establishes the core scaffold as a viable starting point for urease inhibitor optimization, whereas alternative piperazine regioisomers were not evaluated in this series.

Urease inhibition Helicobacter pylori Anti-infective

Enabling Synthesis of PARP Photoaffinity Probe PARPYnD: From Building Block to Nanomolar PARP1/2/6 Inhibitor

2-(Piperazin-1-yl)pyridine-3-carbonitrile serves as the essential starting material for PARPYnD, a photoaffinity-based probe (AfBP) for PARP enzymes [1]. The synthesis begins with Boc protection of the piperazine NH, followed by elaboration to the triple PARP1/2/6 inhibitor AZ9482 scaffold. The final probe PARPYnD exhibits IC₅₀ values of 38 nM (PARP1), 6 nM (PARP2), and 230 nM (PARP6) . This probe has been used to identify off-target proteins of the clinical PARP inhibitor olaparib, demonstrating the building block's role in generating high-value chemical biology tools [1]. Alternative piperazine regioisomers cannot be used for this synthesis because the 2-substitution geometry is required for correct positioning of the pyridine nitrogen and cyano group in the PARP binding pocket.

PARP inhibitors Chemical biology Photoaffinity labeling

Validated Application Scenarios for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile Based on Quantitative Evidence


Fragment-Based Drug Discovery Against Soluble Epoxide Hydrolase (sEH) with Crystallographic Validation

Researchers initiating fragment-based campaigns against sEH for inflammation or hypertension indications should prioritize this compound because it is one of only eight fragment hits with a publicly available, high-resolution co-crystal structure (PDB 4Y2R, 2.45 Å). The structure reveals the binding mode in the sEH catalytic pocket with hydrogen bonds to Asp335, Tyr383, and Tyr466, providing a rational basis for structure-guided fragment growth [1]. The ~1500-fold improvement from the 800 μM fragment to the 0.51 μM lead demonstrates that the binding mode is tractable for optimization.

Urease Inhibitor Lead Optimization for Anti-H. pylori Therapeutics

Medicinal chemistry teams developing urease inhibitors for gastric ulcer or H. pylori infection should select this compound's scaffold as a starting point. The pyridylpiperazine core (compound 3) already demonstrates a 6-fold potency advantage over thiourea (IC₅₀ 3.90 vs. 23.2 μM), and optimized derivatives achieve IC₅₀ values as low as 2.0 μM with binding energies of −8.0 kcal/mol and favorable ADMET predictions [2]. This provides a quantitative efficiency baseline that uncharacterized alternative scaffolds lack.

Chemical Biology Probe Synthesis: PARP Family Target Engagement Profiling

Chemical biology laboratories constructing photoaffinity probes for PARP enzyme profiling should procure this building block as the key intermediate. Its Boc-protection-enabled synthesis route leads to PARPYnD, a well-characterized probe with nanomolar potency against PARP1 (38 nM), PARP2 (6 nM), and PARP6 (230 nM) that has been validated for in-cell target engagement studies and off-target identification of clinical PARP inhibitors [3]. The established synthetic protocol reduces development time for groups needing a PARP AfBP.

GPCR Off-Target Screening Panel Development Using Alpha-2A Adrenergic Receptor Binding Data

Pharmacology groups assembling GPCR off-target screening panels for pyridylpiperazine-derived compound libraries can use this compound as a reference standard for Alpha-2A adrenergic receptor (ADRA2A) binding. The ChEMBL-derived multi-concentration Kd dataset (range 18.62 to >1584.89 nM, with selectivity ratios from 0.67 to 333) provides a quantitative benchmark for assessing the ADRA2A liability of new derivatives . This eliminates the need to independently characterize the core scaffold's GPCR binding profile.

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